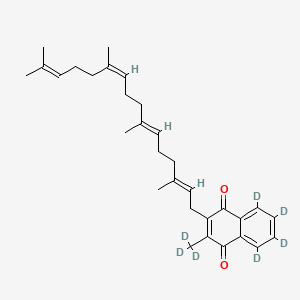
10Z-Vitamin K2-d7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10Z-Vitamin K2-d7: is a deuterated form of Vitamin K2, specifically labeled with seven deuterium atoms. It is a synthetic analog of Vitamin K2, which is known for its role in blood coagulation, bone metabolism, and cardiovascular health. The deuterium labeling makes it particularly useful in scientific research, especially in studies involving metabolic pathways and pharmacokinetics.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 10Z-Vitamin K2-d7 involves the incorporation of deuterium atoms into the Vitamin K2 molecule. This can be achieved through various synthetic routes, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas or deuterated solvents.
Deuterated Precursors: Using deuterated starting materials in the synthesis of Vitamin K2 can lead to the incorporation of deuterium atoms at specific positions in the molecule.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated precursors. The process includes:
Fermentation: Utilizing microorganisms such as Bacillus subtilis to produce Vitamin K2, followed by chemical modification to introduce deuterium atoms.
Chemical Synthesis: Employing multi-step organic synthesis techniques to construct the Vitamin K2 molecule with deuterium labeling.
化学反応の分析
Types of Reactions: 10Z-Vitamin K2-d7 undergoes various chemical reactions, including:
Oxidation: The naphthoquinone ring can undergo oxidation to form epoxide derivatives.
Reduction: The quinone moiety can be reduced to hydroquinone under specific conditions.
Substitution: The isoprenoid side chain can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenated reagents and catalysts such as palladium on carbon can facilitate substitution reactions.
Major Products:
Epoxide Derivatives: Formed through oxidation reactions.
Hydroquinone Derivatives: Resulting from reduction reactions.
Substituted Isoprenoid Derivatives: Produced through substitution reactions.
科学的研究の応用
10Z-Vitamin K2-d7 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in studies involving metabolic pathways and reaction mechanisms.
Biology: Employed in research on cellular processes and enzyme activities.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Vitamin K2.
Industry: Applied in the development of nutritional supplements and pharmaceuticals.
作用機序
The mechanism of action of 10Z-Vitamin K2-d7 involves its role as a cofactor in the carboxylation of glutamate residues on specific proteins. This carboxylation process is essential for the activation of proteins involved in blood coagulation, bone metabolism, and vascular health. The deuterium labeling allows for detailed studies of these processes by providing insights into the molecular targets and pathways involved.
類似化合物との比較
Vitamin K1:
Vitamin K2 (Menaquinone-4): A shorter-chain form of Vitamin K2 with similar biological functions.
Vitamin K2 (Menaquinone-7): A longer-chain form of Vitamin K2 with higher bioavailability and longer half-life.
Uniqueness of 10Z-Vitamin K2-d7: The deuterium labeling of this compound makes it unique compared to other forms of Vitamin K. This labeling provides stability and allows for precise tracking in metabolic studies, making it an invaluable tool in scientific research.
特性
分子式 |
C31H40O2 |
|---|---|
分子量 |
451.7 g/mol |
IUPAC名 |
5,6,7,8-tetradeuterio-2-[(2E,6E,10Z)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]-3-(trideuteriomethyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C31H40O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,12,14,16,18-20H,9-11,13,15,17,21H2,1-6H3/b23-14-,24-16+,25-20+/i6D3,7D,8D,18D,19D |
InChIキー |
DKHGMERMDICWDU-NCEFAWMLSA-N |
異性体SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=O)C(=C(C2=O)C([2H])([2H])[2H])C/C=C(\C)/CC/C=C(\C)/CC/C=C(/C)\CCC=C(C)C)[2H])[2H] |
正規SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


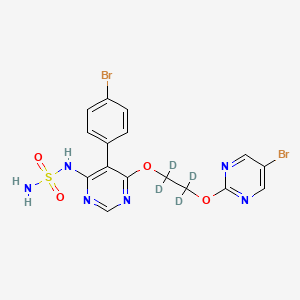

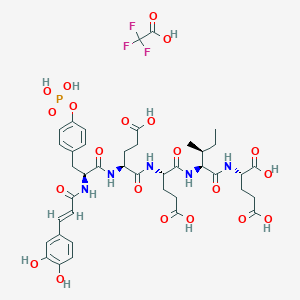
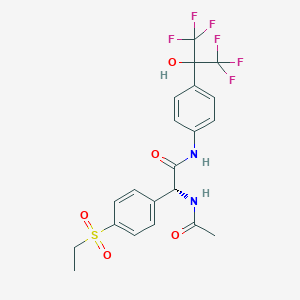
![(3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methylhept-5-en-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol](/img/structure/B12425059.png)
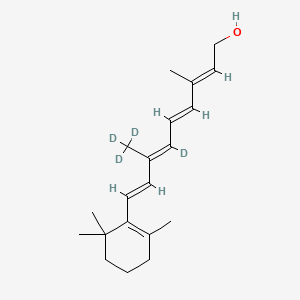

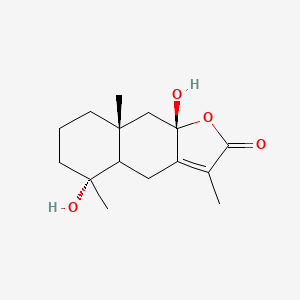
![(2S)-2-[[5-[2-(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]furan-2-carbonyl]amino]pentanedioic acid](/img/structure/B12425105.png)
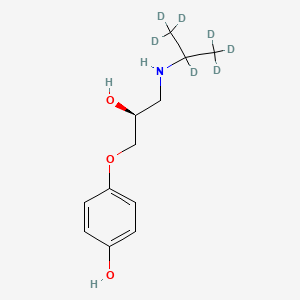


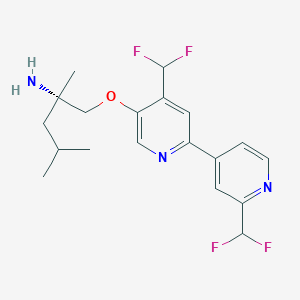
![N-[(1S)-2-amino-1-[4-(hydroxymethyl)-1,3-thiazol-2-yl]ethyl]-5-[3-fluoro-4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxamide](/img/structure/B12425136.png)
